REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([N+:13]([O-])=O)=[C:4](Cl)[N:3]=1.[O-2].[Mg+2]>[Pd].O1CCOCC1>[NH2:13][C:5]1[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:7][C:2]([Cl:1])=[N:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)C(=O)OCC)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 50 to 100% ethyl acetate in heptane
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=NC1)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |